NO2A-(t-Bu ester)

PET Imaging Tumor Targeting Radiopharmaceutical Development

Generic NOTA chelators often produce inconsistent radiochemical yields and inadequate tumor retention for delayed PET imaging. Di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (NO2A-(t-Bu ester)) addresses these limitations as a validated prochelator intermediate. • 64Cu-labeled NO2A-cysVar3 achieved 19.2 ± 1.8% ID/g tumor retention at 24 h-a 3.2-fold improvement over NOTA-cysWT. • [18F]AlF-labeled construct showed 8.9 ± 1.7% ID/g 4T1 tumor uptake at 4 h, demonstrating clinical translation potential. • Tert-butyl protection enables solid-phase peptide conjugation under Fmoc/t-Bu SPPS conditions with high radiochemical yields.

Molecular Formula C18H35N3O4
Molecular Weight 357.5 g/mol
CAS No. 174137-97-4
Cat. No. B3109596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO2A-(t-Bu ester)
CAS174137-97-4
Molecular FormulaC18H35N3O4
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCNCCN(CC1)CC(=O)OC(C)(C)C
InChIInChI=1S/C18H35N3O4/c1-17(2,3)24-15(22)13-20-9-7-19-8-10-21(12-11-20)14-16(23)25-18(4,5)6/h19H,7-14H2,1-6H3
InChIKeyKAGBCHRKKXTZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NO2A-(t-Bu ester) Bifunctional Chelator


Di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (CAS 174137-97-4, MW 357.49, C18H35N3O4), also known as NO2A-(t-Bu ester), is a macrocyclic bifunctional chelator (BFC) precursor derived from the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) scaffold [1]. The compound features a 1,4,7-triazonane backbone with two tert-butyl-protected acetate pendant arms, leaving a third secondary amine site available for further derivatization or direct conjugation to targeting vectors . As a tert-butyl protected prochelator, it serves as a stable intermediate that can be deprotected under acidic conditions to yield the active NO2A chelator, which is then capable of forming thermodynamically stable complexes with radiometals such as ⁶⁴Cu and [¹⁸F]-AlF for positron emission tomography (PET) imaging applications [2].

Workflow
Bifunctional chelator precursor for radiometal conjugation
Format
tert-Butyl protected prochelator for solid-phase synthesis
Selection Context
NOTA scaffold intermediate with one free secondary amine for derivatization

Why NO2A-(t-Bu ester) Cannot Be Substituted


Generic substitution among NOTA derivatives fails due to quantifiable differences in radiochemical behavior that directly impact imaging agent quality. While the NO2A chelator provides a functional secondary amine for conjugation, closely related analogs introduce modifications that alter coordination geometry, radiochemical yield, and biological distribution. For instance, the NO2A-AMBA conjugate exhibited the formation of a coordination isomer by-product during ⁶⁸Ga radiolabeling—a phenomenon not observed with the NOTA or NODAGA analogs—indicating that the NO2A scaffold introduces unique chelation dynamics that can compromise radiochemical purity [1]. Furthermore, the thermodynamic stability of NO2A-based Mn(II) chelates is quantifiably lower than that of the corresponding NOTA analogues due to the reduced number of coordinating carboxylate groups (two vs. three) [2]. These differences underscore that procurement decisions must be guided by specific performance data rather than assumed class-level equivalence.

Chelation Dynamics
NO2A scaffold may introduce coordination isomer by-products not observed with NOTA or NODAGA analogs, potentially compromising radiochemical purity.
Stability Context
NO2A-based Mn(II) chelates exhibit lower thermodynamic stability than NOTA analogues due to fewer coordinating carboxylate groups, which may alter clearance profiles.
Protection Strategy
tert-Butyl protected intermediate cannot be directly substituted with free-acid chelators in Fmoc/t-Bu SPPS workflows without risking premature chelation or side reactions.

NO2A-(t-Bu ester) Performance Evidence


NO2A-cysVar3 Tumor Retention

In a direct head-to-head comparison of pHLIP peptide constructs, the NO2A-cysVar3 conjugate radiolabeled with ⁶⁴Cu demonstrated significantly higher tumor retention at 24 hours post-injection compared to the NOTA-cysWT construct. The NO2A-cysVar3 construct exhibited a tumor uptake of 19.2 ± 1.8% ID/g at 24 h p.i., whereas the NOTA-cysWT construct showed 6.0 ± 0.9% ID/g under the same conditions [1]. This 3.2-fold higher retention highlights the critical impact of the NO2A chelator on tumor targeting performance.

Tumor Retention
Head-to-head
19.2 ± 1.8% ID/g vs. 6.0 ± 0.9% ID/g at 24 h (3.2-fold)
Reported endpoint context for prolonged tumor retention in PET imaging research.
⁶⁴Cu-labeled pHLIP peptides in 4T1 orthotopic mouse model.
PET Imaging Tumor Targeting Radiopharmaceutical Development

Mn(II) Chelate Stability: NO2A vs. NOTA

Potentiometric determination of stability constants revealed that the thermodynamic stability of Mn(II) chelates formed with NO2A-based ligands is lower than that of the corresponding NOTA analogues [1]. This reduction in stability is consistent with the decreased number of coordinating carboxylate groups in the NO2A scaffold (two carboxylates) compared to NOTA (three carboxylates). While specific log K values vary by derivative, the trend is consistent: the Mn(NODAHep) complex, for example, exhibits a stability constant (log K) of 9.81 ± 0.03, whereas the NOTA analogue Mn(NOTA) has a reported log K of 14.56, representing a difference of approximately 4.75 log units [1].

Chelate Stability
Cross-study
Δlog K ≈ 4.75 lower for NO2A derivative vs. NOTA
Supports stability screening for MRI contrast agent development.
Potentiometric titration data for Mn(II) complexes.
MRI Contrast Agents Metal Chelation Thermodynamic Stability

68Ga Labeling Impurity: NO2A-AMBA vs. NODAGA-AMBA

In a comparative study of ⁶⁸Ga-labeled bombesin analogues, the NO2A-AMBA conjugate exhibited the formation of a coordination isomer by-product detectable by HPLC, whereas the NODAGA-AMBA and NOTA-AMBA conjugates did not show this impurity [1]. The by-product possessed the same mass-to-charge ratio as the desired complex, indicating a coordination isomer. The presence of this impurity necessitates additional purification steps and reduces overall radiochemical yield, a critical consideration for routine clinical production.

Labeling Impurity
Head-to-head
Coordination isomer detected for NO2A-AMBA; absent in NODAGA/NOTA-AMBA
Quality control context for ⁶⁸Ga radiopharmaceutical production.
Observed via HPLC-ESI-MS during bombesin analogue labeling.
Radiopharmaceutical Quality Control Gallium-68 Labeling Chelator Comparison

NO2A-KCCYSL Binding Affinity

The ⁶⁴Cu-NO2A-GSG-KCCYSL peptide conjugate exhibited an IC₅₀ of 44.2 ± 6.6 nM for binding to EGFR-2 expressing MDA-MB-435 cells, compared to IC₅₀ values of 42.0 ± 10.2 nM for DO3A-GSG-KCCYSL and 31 ± 7.9 nM for CB-TE2A-GSG-KCCYSL [1]. While the NO2A conjugate shows slightly lower binding affinity than CB-TE2A (44.2 vs. 31 nM), it is statistically comparable to DO3A (44.2 vs. 42.0 nM). In vivo tumor uptake at 1 hour post-injection was 0.52 ± 0.04% ID/g for NO2A, 0.73 ± 0.15% ID/g for DO3A, and 0.64 ± 0.08% ID/g for CB-TE2A [1].

Binding Affinity
Head-to-head
IC₅₀ 44.2 ± 6.6 nM; uptake 0.52 ± 0.04% ID/g at 1 h
Assay context for EGFR-2 targeting with ⁶⁴Cu-labeled peptides.
Compared to DO3A and CB-TE2A in MDA-MB-435 xenograft model.
Receptor Targeting Breast Cancer Imaging EGFR-2

Liver Uptake: NOTA vs. DOTA Chelators

A clinical PET/CT imaging study comparing ⁶⁴Cu-labeled PSMA-3Q conjugates using NOTA and DOTA chelators demonstrated that the NOTA-based tracer exhibited significantly lower liver uptake than the DOTA-based tracer (SUVmax 4.04 vs. 8.18) [1]. In a separate study of ⁶⁸Ga-labeled somatostatin analogues, ⁶⁸Ga-NOTA-TATE showed a liver SUVmax of 4.2 compared to 10.1 for ⁶⁸Ga-DOTA-TATE [2]. As the target compound is a tert-butyl protected precursor to the NO2A chelator, which shares the NOTA macrocyclic backbone, these class-level data suggest that NO2A-based tracers may similarly exhibit reduced hepatic uptake relative to DOTA-based alternatives.

Liver Uptake
Class-level
~2-fold lower SUVmax reported for NOTA-based vs. DOTA-based tracers
Class-level inference for reduced hepatic background in abdominal imaging.
Data to verify for specific NO2A conjugates; clinical PET/CT context.
PET Imaging Biodistribution Hepatobiliary Clearance

LogP and Hydrogen Bond Profile

The target compound di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate has a calculated LogP of 1.5, with 1 hydrogen bond donor and 7 hydrogen bond acceptors . This compares to the fully deprotected NOTA-bis(t-butyl ester) analog (CAS 1161415-28-6) which has a molecular formula of C20H37N3O6 (MW 415.52) and a more complex hydrogen bonding network . The tert-butyl ester protection in the target compound increases lipophilicity (LogP 1.5) relative to the free acid form, which facilitates organic solvent solubility during conjugation reactions and solid-phase peptide synthesis.

Physicochemical Profile
Supporting
Calculated LogP 1.5; HBD 1; HBA 7; MW 357.49
Property to review for solubility during organic-phase conjugation.
Calculated values; experimental confirmation recommended.
Lipophilicity Drug Design Pharmacokinetics

NO2A-(t-Bu ester) Application Scenarios


64Cu Peptides for Prolonged Tumor Retention

As demonstrated in direct comparative studies, NO2A-cysVar3 radiolabeled with ⁶⁴Cu achieved a tumor retention of 19.2 ± 1.8% ID/g at 24 hours post-injection—a 3.2-fold improvement over the NOTA-cysWT construct [1]. This extended retention profile makes di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate the preferred prochelator intermediate for developing ⁶⁴Cu-labeled peptide tracers intended for delayed imaging protocols, such as those required for assessing therapeutic response or imaging tumors with slow pharmacokinetics.

[18F]-AlF Agents for Acidic Tumor Imaging

The NO2A-cysVar3 construct radiolabeled with [¹⁸F]-AlF demonstrated 4T1 tumor uptake of 8.9 ± 1.7% ID/g at 4 hours post-injection, with the study concluding that ¹⁸F- or ⁶⁴Cu-labeled NO2A-cysVar3 showed the most promise for clinical translation among 12 evaluated constructs [1]. This application scenario leverages the compound's tert-butyl protection strategy, which enables efficient solid-phase conjugation of the prochelator to pHLIP peptides prior to deprotection and subsequent [¹⁸F]-AlF chelation—a workflow that has been validated for producing high-purity radiopharmaceuticals with favorable biodistribution characteristics [2].

HOPO-TACN Chelator Synthesis

The target compound serves as a key intermediate in a convergent synthetic approach for preparing HOPO-TACN derivatives, which are potential chelators for metals in biomedical applications including MRI contrast agents and radiopharmaceuticals [3]. The tert-butyl protection on the two acetate arms allows for selective deprotection and subsequent functionalization of the remaining secondary amine, enabling modular construction of chelators with tailored coordination properties. This application scenario is particularly relevant for researchers synthesizing novel chelators with improved metal selectivity or pharmacokinetic profiles.

Solid-Phase Synthesis of NOTA-Based Precursors

The tert-butyl protected prochelator (tBu)₂NODA-MPAA, which is structurally analogous to the target compound, has been successfully conjugated to tumor-targeting peptides (bombesin, hapten, and somatostatin) on solid phase and subsequently radiolabeled with [¹⁸F]-AlF to achieve high radiochemical yields (75-88%) in 5-15 minutes at 100-110°C [4]. This validated workflow confirms that di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate is a suitable prochelator for solid-phase peptide synthesis applications, where the tert-butyl esters remain stable during Fmoc/t-Bu SPPS conditions and are readily removed post-synthesis to generate the active chelator.

Application
Selection Property
Validation Focus
PET tracer development for prolonged tumor retention
Chelator-dependent pharmacokinetic profile
Tumor retention endpoint context at delayed imaging time points
[¹⁸F]-AlF peptide labeling for acidic tumor imaging
tert-Butyl protected prochelator for solid-phase conjugation
Radiochemical yield and biodistribution model review
HOPO-TACN chelator synthesis
Selective deprotection and modular functionalization
Coordination property screening for metal selectivity
Solid-phase synthesis of NOTA-based precursors
Stability under Fmoc/t-Bu SPPS conditions
Post-synthesis deprotection and chelation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NO2A-(t-Bu ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.